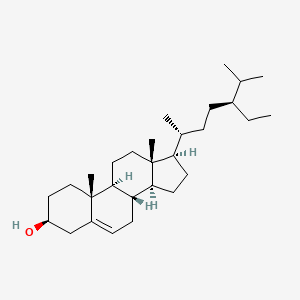

Clionasterol

描述

Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, this compound is considered to be a sterol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from poriferastane.

This compound is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.

科学研究应用

Pharmacological Applications

1.1 Anticomplementary Activity

Clionasterol has been identified as a potent inhibitor of the classical pathway of the human complement system, with an IC50 value of 4.1 µM, making it ten times more active than β-sitosterol. This property suggests potential therapeutic applications in conditions where modulation of the complement system is beneficial, such as autoimmune diseases and inflammatory disorders. Mechanistic studies indicate that this compound interferes with complement component C1, which is critical in the activation of the complement cascade .

1.2 Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound-rich fractions derived from Caulerpa racemosa. These fractions demonstrated protective effects against oxidative stress-induced damage in human keratinocytes and zebrafish models. The this compound-rich hexane fraction significantly reduced reactive oxygen species levels and apoptosis markers in cells exposed to particulate matter (PM), indicating its potential use in skin protection and anti-aging formulations .

Dermatological Applications

2.1 Skin Protection Against Environmental Stressors

The protective effects of this compound against PM-induced skin damage suggest its utility in dermatological products aimed at combating environmental stressors. In vitro studies showed that this compound could downregulate apoptotic signaling pathways and enhance cell survival under oxidative stress conditions . This positions this compound as a candidate for inclusion in skincare formulations targeting pollution-related skin issues.

Biochemical Research

3.1 Modulation of Vascular Endothelial Function

This compound has been associated with enhancing plasminogen-activating factor formation in vascular endothelial cells, which may have implications for cardiovascular health. This activity could contribute to improved blood flow and reduced thrombotic events, suggesting potential applications in cardiovascular therapies .

Toxicological Studies

4.1 Safety Profile Assessment

Toxicological evaluations have indicated that this compound exhibits low toxicity levels, showing no significant adverse effects on mosquito larvae or brine shrimp at elevated concentrations. This safety profile is crucial for its consideration in pharmaceutical and cosmetic applications .

Summary Table of this compound Applications

Case Studies

Case Study 1: Complement Inhibition

In a study evaluating various sterols, this compound was found to significantly inhibit the classical pathway of the complement system, demonstrating its potential as a therapeutic agent for conditions characterized by excessive complement activation .

Case Study 2: Skin Protection

Research involving the this compound-rich fraction from Caulerpa racemosa demonstrated its efficacy in protecting human keratinocytes from PM-induced oxidative stress. The study revealed that treatment with this fraction reduced apoptotic body formation and reactive oxygen species levels in a dose-dependent manner .

属性

CAS 编号 |

83-47-6 |

|---|---|

分子式 |

C29H50O |

分子量 |

414.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI 键 |

KZJWDPNRJALLNS-FBZNIEFRSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

手性 SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |

规范 SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

熔点 |

147°C |

Key on ui other cas no. |

83-47-6 |

物理描述 |

Solid |

同义词 |

24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。